

Application Notes and Protocols: 2,5-Dimethyl-1,4-dithiane-2,5-diol

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Compound of Interest

Compound Name: 2,5-Dimethyl-1,4-dithiane-2,5-diol

Cat. No.: B036285

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Introduction

2,5-Dimethyl-1,4-dithiane-2,5-diol, with the CAS number 55704-78-4, is a heterocyclic organic compound belonging to the dithiane class.^{[1][2][3]} It is recognized for its role as a significant precursor in the formation of savory and meaty flavors, making it a valuable component in the food and flavor industry.^{[1][4]} Beyond its applications in flavor chemistry, this compound also serves as a versatile monomer in the synthesis of specialized polymers and as a synthon in various organic reactions.^{[5][6][7]} This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working with **2,5-Dimethyl-1,4-dithiane-2,5-diol**.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of **2,5-Dimethyl-1,4-dithiane-2,5-diol** is presented in Table 1. This data is essential for its identification and characterization in experimental settings.

Property	Value
IUPAC Name	2,5-dimethyl-1,4-dithiane-2,5-diol
Synonyms	1-Mercaptopropanone (dimer), 2,5-Dihydroxy-2,5-dimethyl-1,4-dithiane ^[8]
CAS Number	55704-78-4 ^[2]
Molecular Formula	C ₆ H ₁₂ O ₂ S ₂ ^[2]
Molecular Weight	180.29 g/mol ^{[3][8]}
Appearance	White to off-white powder
Melting Point	130 °C (decomposes)
¹ H NMR Spectroscopy	Data available from suppliers such as Sigma-Aldrich ^[2]
¹³ C NMR Spectroscopy	Data available from suppliers ^[2]
Infrared (IR) Spectroscopy	Data available from suppliers ^[2]

Table 1: Physicochemical and Spectroscopic Properties

Application 1: Precursor for Meat Flavor Generation

2,5-Dimethyl-1,4-dithiane-2,5-diol is a key precursor in the development of meat-like flavors, which are formed through thermally induced processes like the Maillard reaction and lipid degradation.^{[9][10]} Upon heating, it decomposes to release volatile sulfur-containing compounds that are characteristic of cooked meat aromas.

Protocol 1: Thermal Generation of Meat-like Flavor Compounds

This protocol describes a model system for the generation of flavor compounds from **2,5-Dimethyl-1,4-dithiane-2,5-diol** in the presence of an amino acid, simulating conditions found in cooking meat. Cysteine is often used as it is a key amino acid in meat flavor formation.^[11]

Objective: To generate and identify volatile flavor compounds from the thermal reaction of **2,5-Dimethyl-1,4-dithiane-2,5-diol** and cysteine.

Materials:

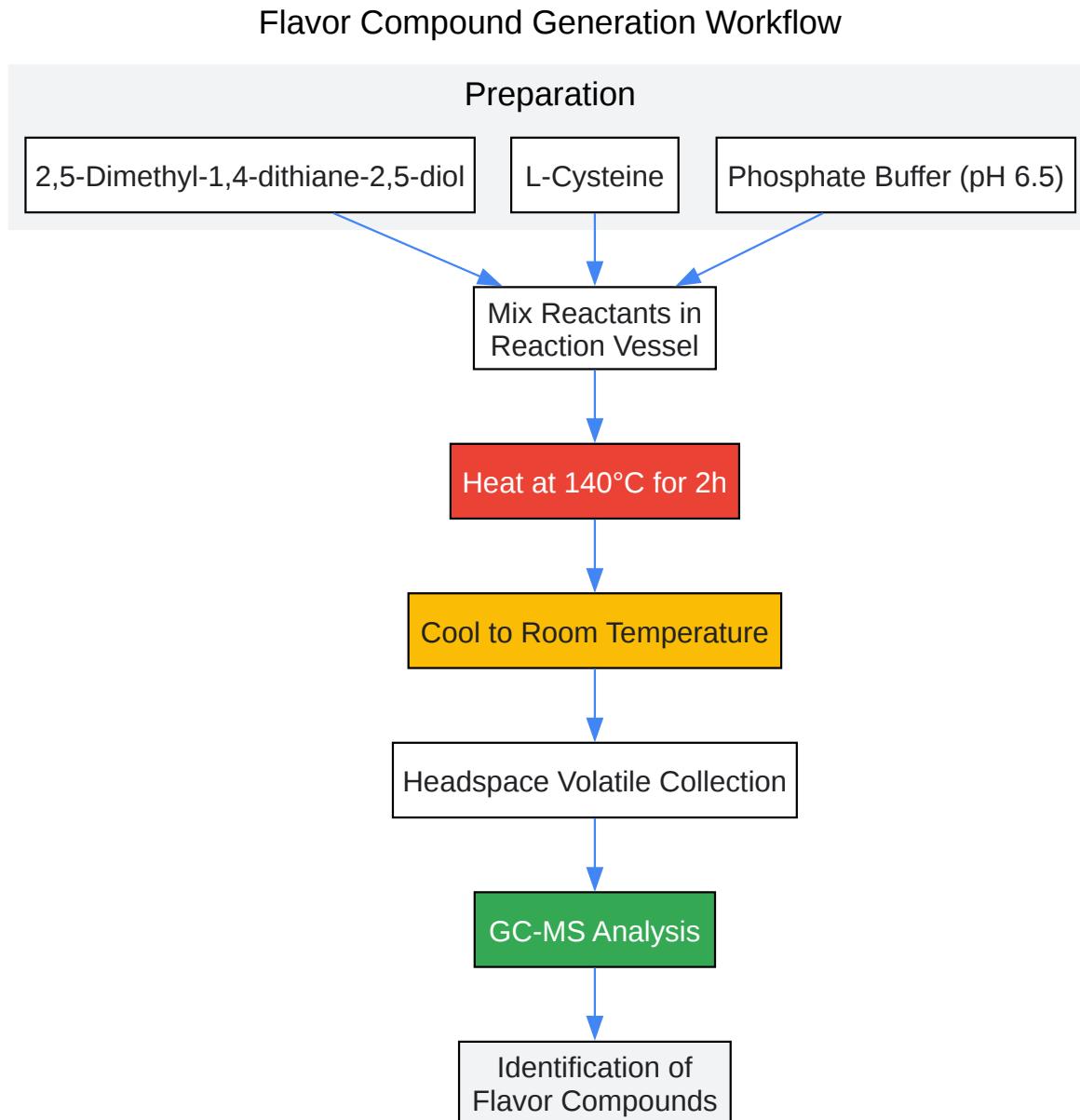
- **2,5-Dimethyl-1,4-dithiane-2,5-diol**
- L-Cysteine
- Phosphate buffer (pH 6.5)
- High-pressure reaction vessel
- Gas Chromatography-Mass Spectrometry (GC-MS) system with a headspace sampler

Procedure:

- Prepare a solution by dissolving **2,5-Dimethyl-1,4-dithiane-2,5-diol** (1 mmol) and L-cysteine (1 mmol) in 50 mL of phosphate buffer (pH 6.5) in a high-pressure reaction vessel.
- Seal the vessel and heat the mixture at 140°C for 2 hours.
- After cooling to room temperature, collect the headspace volatiles for analysis.
- Analyze the volatile compounds using GC-MS to identify the key flavor constituents. The expected compounds include various thiazoles, thiophenes, and other sulfur-containing heterocycles that contribute to a meaty aroma.[11][12]

Parameter	Value
Reactants	2,5-Dimethyl-1,4-dithiane-2,5-diol, L-Cysteine
Solvent	Phosphate buffer (pH 6.5)
Temperature	140°C
Reaction Time	2 hours
Analytical Method	Gas Chromatography-Mass Spectrometry (GC-MS)

Table 2: Reaction Conditions for Flavor Generation

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Caption: Workflow for thermal generation of flavor compounds.

Application 2: Monomer in Polymer Synthesis

The diol functionality of **2,5-Dimethyl-1,4-dithiane-2,5-diol** allows it to be used as a monomer in condensation polymerization to produce sulfur-containing polymers. These polymers can exhibit unique properties such as high refractive indices and potential biocompatibility.[\[5\]](#)[\[7\]](#)

Protocol 2: Synthesis of a Random Aliphatic Copolyester

This protocol is adapted from the synthesis of a copolyester using the related 1,4-dithiane-2,5-diol and describes the synthesis of a random copolyester via direct melt polycondensation.[\[5\]](#)

Objective: To synthesize a random copolyester using **2,5-Dimethyl-1,4-dithiane-2,5-diol** as a monomer.

Materials:

- **2,5-Dimethyl-1,4-dithiane-2,5-diol**
- A long-chain diol (e.g., 1,12-dodecanediol)
- A dicarboxylic acid (e.g., 1,12-dodecanedioic acid)
- Titanium (IV) isopropoxide (catalyst)
- Three-necked round-bottom flask equipped with a stirrer and nitrogen inlet
- Oil bath

Procedure:

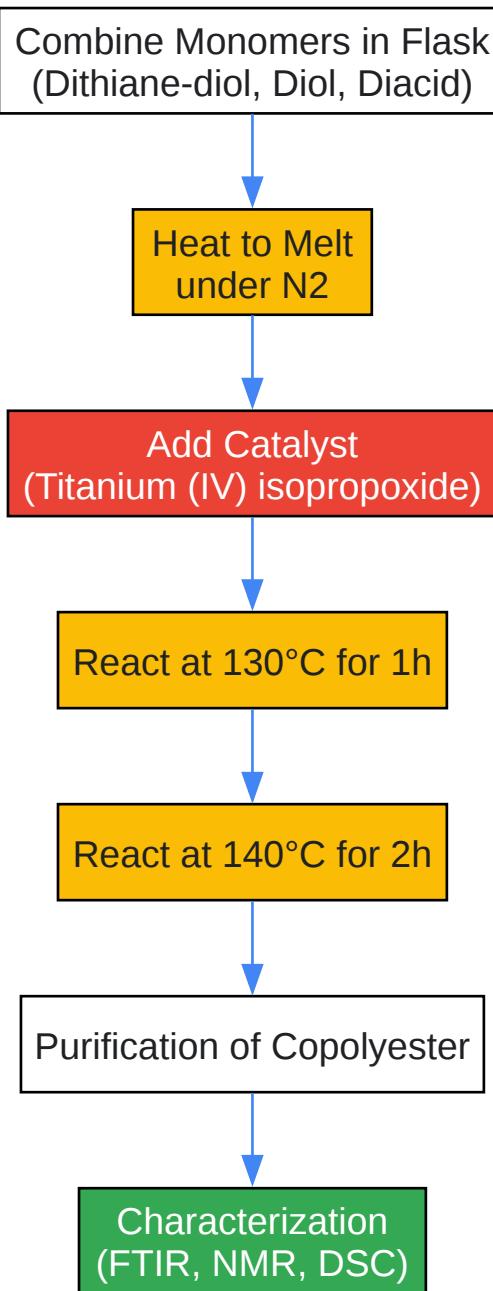
- Combine **2,5-Dimethyl-1,4-dithiane-2,5-diol** (0.01 mol), 1,12-dodecanediol (0.01 mol), and 1,12-dodecanedioic acid (0.02 mol) in the three-necked flask.
- Flush the system with dry nitrogen gas.
- Heat the mixture in an oil bath with continuous stirring until it melts.

- Add the titanium (IV) isopropoxide catalyst (approx. 0.8 mL) to the molten mixture.
- Maintain the temperature at 130°C for 1 hour.
- Increase the temperature to 140°C and continue the reaction for 2 hours to increase the degree of polymerization.^[5]
- The resulting copolyester can be purified by dissolving in a suitable solvent and precipitating in a non-solvent.
- Characterize the polymer using techniques such as FTIR, NMR, and DSC.

Parameter	Value
Monomers	2,5-Dimethyl-1,4-dithiane-2,5-diol, 1,12-dodecanediol, 1,12-dodecanedioic acid
Catalyst	Titanium (IV) isopropoxide
Temperature Profile	130°C for 1h, then 140°C for 2h
Atmosphere	Inert (Nitrogen)

Table 3: Conditions for Copolyester Synthesis

Copolyester Synthesis Workflow



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Caption: Workflow for the synthesis of a random copolyester.

Application 3: Synthon in Multicomponent Organic Reactions

2,5-Dimethyl-1,4-dithiane-2,5-diol can serve as a stable source of α -mercaptopropanaldehyde, a versatile two-carbon synthon with both electrophilic and nucleophilic sites.^{[6][13]} This makes it useful in multicomponent reactions, such as the Ugi four-component reaction (Ugi-4CR), for the synthesis of peptoids.^[6]

Protocol 3: Ugi Four-Component Reaction for Peptoid Synthesis

This protocol outlines a general procedure for the synthesis of peptoids using **2,5-Dimethyl-1,4-dithiane-2,5-diol** as the carbonyl component source in an Ugi-4CR.

Objective: To synthesize a peptoid derivative via a one-pot Ugi-4CR.

Materials:

- **2,5-Dimethyl-1,4-dithiane-2,5-diol** (as the source of the carbonyl component)
- An amine (e.g., benzylamine)
- A carboxylic acid (e.g., acetic acid)
- An isocyanide (e.g., tert-butyl isocyanide)
- Methanol (solvent)

Procedure:

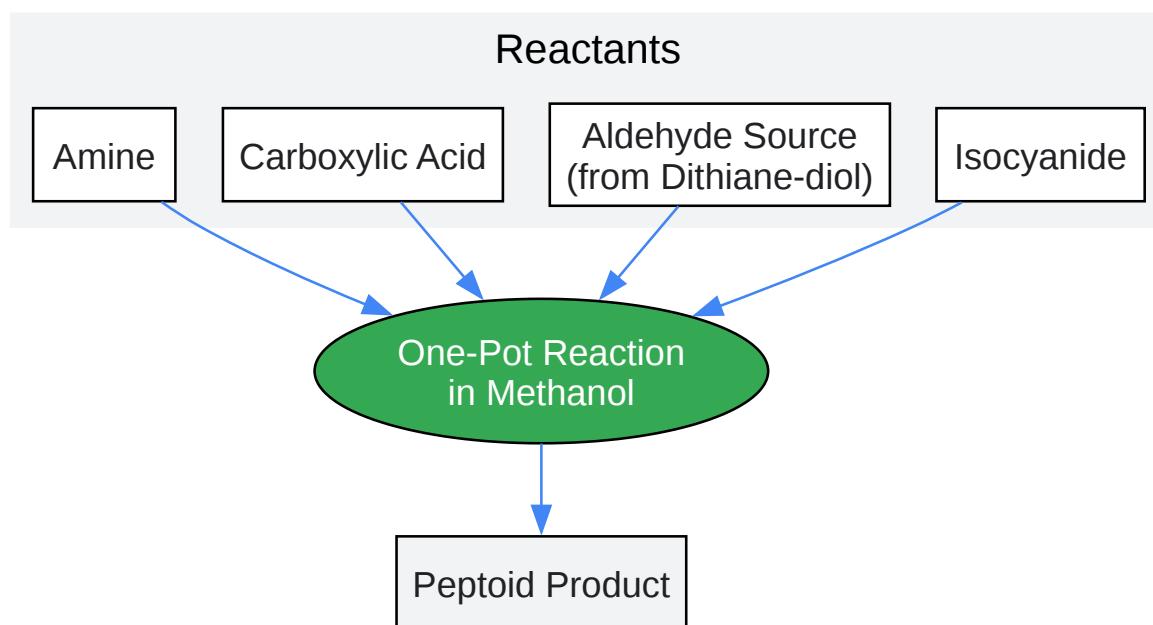
- In a round-bottom flask, dissolve the amine (1.0 mmol), carboxylic acid (1.0 mmol), and **2,5-Dimethyl-1,4-dithiane-2,5-diol** (0.5 mmol, as it provides two equivalents of the aldehyde) in methanol.
- Stir the mixture at room temperature for 10-15 minutes.
- Add the isocyanide (1.0 mmol) to the reaction mixture.
- Continue stirring at room temperature for 24-48 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).

- Upon completion, remove the solvent under reduced pressure.
- Purify the resulting peptoid product by column chromatography on silica gel.

Component	Role
2,5-Dimethyl-1,4-dithiane-2,5-diol	Carbonyl Component Source
Amine	Amino Component
Carboxylic Acid	Acid Component
Isocyanide	Isocyanide Component
Solvent	Methanol
Temperature	Room Temperature

Table 4: Components of the Ugi Four-Component Reaction

Ugi Four-Component Reaction



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